molecular formula C19H19FN4O2 B6072432 1-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol

1-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol

Cat. No. B6072432
M. Wt: 354.4 g/mol
InChI Key: QRONTCKASQDEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields, including neuroscience, pharmacology, and medicinal chemistry.

Scientific Research Applications

1-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol has been studied for its potential applications in various scientific research fields. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In medicinal chemistry, this compound has been studied for its potential as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of 1-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the GABA-A receptor, which leads to the anxiolytic and antidepressant effects observed in animal models.
Biochemical and Physiological Effects:
1-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce anxiety and depression-like behavior. It has also been shown to have anti-inflammatory and analgesic effects. Additionally, this compound has been shown to have a low toxicity profile, which makes it an attractive candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that may have toxic effects. Additionally, this compound has been shown to have a high affinity for the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer this compound to animals or to use it in certain experimental setups. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the study of 1-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol. One direction is to further investigate the mechanism of action of this compound. This can help to better understand the role of the GABA-A receptor in various physiological and pathological processes.
Another direction is to study the potential therapeutic applications of this compound in various diseases, including cancer and Alzheimer's disease. This can involve further preclinical studies to assess the efficacy and safety of this compound in animal models.
Finally, there is a need for the development of more water-soluble analogs of this compound. This can help to overcome the limitations of the current compound and make it more suitable for use in various experimental setups.

Synthesis Methods

The synthesis of 1-{5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinol is a multi-step process that involves the reaction of several reagents. The synthesis starts with the reaction of 4-fluorobenzylhydrazine with ethyl 2-chloroacetate to form 4-fluorobenzylhydrazine diethyl acetate. This intermediate is then reacted with 2-pyridinecarboxaldehyde to form the Schiff base, which is then reduced to form the final product.

properties

IUPAC Name

1-[5-[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c20-15-6-3-13(4-7-15)10-17-22-19(26-23-17)14-5-8-18(21-11-14)24-9-1-2-16(25)12-24/h3-8,11,16,25H,1-2,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRONTCKASQDEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)C3=NC(=NO3)CC4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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